molecular formula C8H6Br2O4 B3053149 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- CAS No. 51371-59-6

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-

Cat. No. B3053149
CAS RN: 51371-59-6
M. Wt: 325.94 g/mol
InChI Key: OCPGECKNMMXUPB-UHFFFAOYSA-N
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Description

  • Other Names : Endothal, Endothall, Hydout, 3,6-endo-Oxyphthalic acid hexahydro-, and more .


Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- consists of a bicyclic ring system with two carboxylic acid groups. The bromine atoms are attached to the 5th and 6th positions of the ring. The “E” configuration indicates the geometry of the double bond. Visualizing the 3D structure would be helpful for a more detailed analysis .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-, also known as 5,6-Dibromohexahydro-4,7-epoxyisobenzofuran-1,3-dione:

Pharmaceuticals

This compound is utilized as a potential antitumor agent. Its unique structure allows it to interact with various biological pathways, making it a valuable candidate for developing new cancer therapies . Research has shown that it can inhibit the growth of certain cancer cells, providing a basis for further investigation into its efficacy and safety in clinical settings.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate. Its reactivity and stability make it suitable for synthesizing complex molecules. It is often used in the preparation of other bicyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals .

Agrochemicals

The compound is also significant in the agrochemical industry. It is used to synthesize various pesticides and herbicides. Its ability to disrupt specific biological processes in pests makes it an effective component in protecting crops from damage .

Dyestuff

In the dye industry, this compound is used as a precursor for producing various dyes. Its chemical properties allow it to form stable and vibrant colors, which are essential for textile and other industrial applications .

Material Science

Research has explored the use of this compound in developing new materials with unique properties. Its incorporation into polymers can enhance their mechanical strength and thermal stability, making it valuable for creating advanced materials for industrial applications .

Biochemical Research

In biochemical research, this compound is used as a tool to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe in various biochemical assays, helping scientists understand complex biological processes .

Environmental Science

The compound’s reactivity is also leveraged in environmental science. It is used in the development of sensors and detection systems for monitoring environmental pollutants. Its ability to interact with specific chemicals makes it useful for detecting and quantifying contaminants in water and soil .

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its potential to act as a scaffold for designing new drugs. Its unique bicyclic structure provides a versatile framework for attaching different functional groups, allowing the creation of a wide range of bioactive molecules .

properties

IUPAC Name

8,9-dibromo-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O4/c9-3-4(10)6-2-1(5(3)13-6)7(11)14-8(2)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPGECKNMMXUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C(C(C1O3)Br)Br)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905434
Record name 5,6-Dibromohexahydro-4,7-epoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-

CAS RN

51371-59-6, 10035-20-8
Record name 5,6-Dibromohexahydro-4,7-epoxyisobenzofuran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51371-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051371596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC167963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC23791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dibromohexahydro-4,7-epoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Reactant of Route 2
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Reactant of Route 3
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7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
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7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Reactant of Route 5
Reactant of Route 5
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Reactant of Route 6
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-

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